Product packaging for dialuminum;hydrogen phosphate(Cat. No.:CAS No. 13530-54-6)

dialuminum;hydrogen phosphate

Cat. No.: B083942
CAS No.: 13530-54-6
M. Wt: 124.977 g/mol
InChI Key: VGCXJFJOOIQMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Advanced Research on Aluminum Phosphate (B84403) Architectures

The study of aluminum phosphate materials has evolved significantly from early investigations into simple crystalline structures to the design of complex, functional architectures. Initially, research focused on understanding the fundamental chemistry of compounds like aluminum phosphate (AlPO₄). However, the field has expanded to include a wide array of materials with diverse structures and properties. A major advancement has been the development of microporous and mesoporous aluminum phosphate frameworks, which are noted for their high specific surface area and stability. mdpi.comcdnsciencepub.com

The synthesis of these materials has become increasingly sophisticated. For instance, organically functionalized porous aluminum phosphonates, such as Ph-ALPO-1 and Ph-ALPO-2, have been created using organic templates or in their absence, leading to materials with tailored surface areas and catalytic capabilities. mdpi.com The use of structure-directing agents and advanced synthesis techniques like sol-gel processes and green synthesis methods has enabled the creation of novel nano-architectures. scielo.brmdpi.comresearchgate.net Green synthesis, for example, has utilized plant-derived extracts like phytates to produce unique aluminum phosphate nanoplates with complex crystal systems, distinguishing them from more common spherical nanoparticles. mdpi.com

Characterization techniques have been crucial in understanding these complex structures. While X-ray diffraction (XRD) is standard for identifying crystalline phases, it is less effective for the many amorphous or poorly ordered aluminum phosphate materials. cdnsciencepub.com Consequently, techniques like solid-state Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) have become indispensable for providing information about the short-range molecular order. cdnsciencepub.com Electron diffraction has also been employed to analyze microcrystalline phases, successfully identifying complex structures like the cyclohexaphosphate Al₂P₆O₁₈ within binder materials. researchgate.net This evolution in synthesis and characterization has paved the way for the development of materials with precisely controlled properties for specific applications.

Table 1: Properties of Synthesized Porous Aluminum Phosphonate (B1237965) Materials

Material Synthesis Method BET Specific Surface Area (m²/g) Crystal System
Ph-ALPO-1 Synthesized without template 73 Not specified
Ph-ALPO-2 Synthesized with 1,3-diaminopropane-N,N,N′,N′-tetraacetic acid as template 106 Not specified
AlPO₄ Nanoplates Green synthesis using Quercus suber extracts Not specified Triclinic and Monoclinic

This table presents a summary of physical properties for select advanced aluminum phosphate materials as detailed in research findings. mdpi.commdpi.com

Interdisciplinary Significance of Aluminum-Phosphorus-Oxygen-Hydrogen Networks in Contemporary Inorganic Chemistry

The networks formed by aluminum, phosphorus, oxygen, and hydrogen (Al-P-O-H) are foundational to a class of materials with broad interdisciplinary significance. The specific composition, such as in aluminum dihydrogen phosphate [Al(H₂PO₄)₃], and the arrangement of these elements dictate the material's properties and applications, which span catalysis, materials science, and environmental technology. scbt.comresearchgate.net

In materials science, aluminum phosphates are widely used as binders in refractories and protective coatings due to their high bonding strength, resistance to high temperatures, and abrasion resistance. researchgate.net The bonding mechanism involves the formation of P–O–Al and P–O–P cross-linkages at elevated temperatures, creating a robust network. researchgate.net For instance, aluminum dihydrogen phosphate is a key component in binders for ceramics and high-temperature coatings, converting to stable crystalline phases upon heating. researchgate.net The development of aluminum polyphosphate gels represents another frontier, offering routes to new sol-gel based materials, including organic-inorganic hybrids. scielo.br

In the field of catalysis, the acidity and structural diversity of aluminum phosphates make them effective catalysts for various organic reactions. uco.es Functionalized porous aluminum phosphonates have been successfully used as acid catalysts in the conversion of biomass-derived carbohydrates into valuable chemicals like 5-hydroxymethylfurfural (B1680220). mdpi.com The ability to tailor the pore size and surface chemistry of these materials allows for the optimization of catalytic activity and selectivity. uco.es

Furthermore, the chemistry of aluminum phosphate systems is critical in environmental applications, particularly in wastewater treatment for phosphate removal. cdnsciencepub.com The interaction between aluminum species and phosphates leads to the precipitation of amorphous aluminum hydroxyphosphates, effectively removing excess phosphate from water. cdnsciencepub.com The high surface area and specific functional groups of engineered aluminum phosphate adsorbents have also shown promise for the selective capture of ions from wastewater. researchgate.net The study of these Al-P-O-H networks continues to be a vibrant area of inorganic chemistry, driving innovation across multiple scientific and industrial domains. mdpi.com

Table 2: Advanced Characterization Techniques for Aluminum Phosphate Systems

Technique Information Yielded Application Example
Solid-State MAS NMR Provides information on short-range molecular order, especially for amorphous materials. cdnsciencepub.com Characterizing amorphous aluminum- and phosphorus-containing solids from wastewater treatment. cdnsciencepub.com
X-Ray Diffraction (XRD) Determines the crystalline nature and phase identification of solid materials. cdnsciencepub.commdpi.com Identifying the triclinic and monoclinic crystal systems in green-synthesized AlPO₄ nanoplates. mdpi.com
Electron Diffraction Analysis of distinct microcrystalline phases where powder XRD is insufficient. researchgate.net Identifying the main phase in an aluminum phosphate binder as cyclohexaphosphate Al₂P₆O₁₈. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Investigates bonding connectivity and the presence of specific functional groups. mdpi.commdpi.com Validating the incorporation of phytic acid into nanoplate structures. mdpi.com
Scanning Electron Microscopy (SEM) Reveals surface morphology, size, and organization of particles. mdpi.comresearchgate.net Demonstrating the hierarchical organization and laminar structures of AlPO₄ nanoplates. mdpi.com

This table outlines key analytical methods used in the research of complex aluminum phosphate structures and the specific insights they provide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3O4P B083942 dialuminum;hydrogen phosphate CAS No. 13530-54-6

Properties

CAS No.

13530-54-6

Molecular Formula

AlH3O4P

Molecular Weight

124.977 g/mol

IUPAC Name

dialuminum;hydrogen phosphate

InChI

InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

VGCXJFJOOIQMHR-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Al+3].[Al+3]

Canonical SMILES

OP(=O)(O)O.[Al]

Other CAS No.

13530-54-6

Origin of Product

United States

Sophisticated Spectroscopic and Microscopic Characterization of Dialuminum;hydrogen Phosphate Architectures

Vibrational Spectroscopy (FTIR, Raman) for Elucidating P-O-H and Al-O-P Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in probing the bonding environments within dialuminum;hydrogen phosphate (B84403).

FTIR Spectroscopy:

FTIR spectra of aluminum phosphate materials reveal key vibrational modes. nih.gov The most prominent features are the P-O stretching vibrations of the structural PO₄ groups. nih.gov The positions of these bands are sensitive to the local chemical environment and have been observed to shift linearly with changes in precipitation pH during synthesis. nih.gov In studies of monoaluminum phosphate solutions, bands corresponding to the bending vibration of H-O-H bonds and the stretching vibration of -O-H bonds from water molecules are typically observed around 1630 cm⁻¹ and in the range of 3026–3182 cm⁻¹, respectively. rsc.org The intensity and bandwidth of the –P–O– bond vibration provide insights into the formation of species like Al(OH)(H₂PO₄)₂ and Al(H₂PO₄)₃. rsc.org The presence of a band around 911 cm⁻¹ is characteristic of the P-O stretching vibration of the phosphate binder. rsc.org

Raman Spectroscopy:

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The spectra of aluminum phosphates are also dominated by the P-O stretching vibrations of the structural PO₄ groups. nih.gov Analysis of layered aluminum phosphates has utilized Raman spectroscopy to identify the vibrations of various components, including Al-O-P, PO₃, and PO₂ groups. nih.gov The splitting of bands in Raman spectra can indicate the influence of site symmetry and correlation field effects within the crystal lattice. nih.gov

Key Vibrational Bands in Dialuminum;Hydrogen Phosphate Systems

Vibrational ModeTypical Wavenumber Range (cm⁻¹)TechniqueReference
P-O StretchingVaries with pHFTIR, Raman nih.gov
H-O-H Bending~1630FTIR rsc.org
-O-H Stretching3026–3182FTIR rsc.org
P-O- Bond~911FTIR rsc.org
Al-O-P Stretching290Raman researchgate.net
P-O-P Symmetric Stretching720FTIR researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing of Aluminum and Phosphorus Environments

Solid-state NMR spectroscopy is a powerful tool for investigating the local coordination environments of aluminum (²⁷Al) and phosphorus (³¹P) nuclei in this compound, providing insights into short-range order, even in amorphous materials. cdnsciencepub.com

²⁷Al NMR:

²⁷Al MAS NMR studies of aluminum hydroxyphosphate adjuvants have shown the presence of both tetrahedrally and octahedrally coordinated aluminum, with the octahedral form being predominant. nih.gov The chemical shifts of the octahedrally coordinated aluminum are found to be intermediate between that of aluminum hydroxide (B78521) (around 9 ppm) and phosphate-containing aluminum minerals like variscite (around -9 ppm), and these shifts vary with the phosphate content of the material. nih.gov In solution, the sharp peak at δ 0 is attributed to [Al(H₂O)₆]³⁺. scielo.br Coordination with phosphate groups leads to shielded chemical shifts. scielo.br

³¹P NMR:

³¹P solid-state NMR is effective in speciating phosphorus, distinguishing between surface adsorption and precipitation of phosphate on aluminum hydroxides. researchgate.net For instance, the formation of bidentate binuclear inner-sphere surface complexes has been identified as a dominant mechanism for phosphate sorption on aluminum hydroxides. nih.govacs.org The chemical shifts in ³¹P NMR can be influenced by factors such as pH, concentration, ionic strength, and reaction time. nih.govacs.org In some cases, double-resonance techniques like ³¹P{²⁷Al} rotational echo adiabatic passage double resonance (REAPDOR) have been used to observe minor species, such as monodentate mononuclear inner-sphere surface complexes. nih.govacs.org

Typical NMR Chemical Shifts for Aluminum Phosphate Systems

NucleusCoordination Environment / SpeciesChemical Shift (ppm)Reference
²⁷AlOctahedral (in aluminum hydroxide)~9 nih.gov
²⁷AlOctahedral (in variscite)~-9 nih.gov
²⁷Al[Al(H₂O)₆]³⁺0 scielo.br
³¹PBidentate binuclear inner-sphere surface complexesVaries nih.govacs.org
³¹PMonodentate mononuclear inner-sphere surface complexesVaries nih.govacs.org

X-ray Diffraction (XRD) and Electron Microscopy (TEM, SEM, HRTEM) for Crystalline Phase and Morphological Analysis

X-ray diffraction and electron microscopy are essential for determining the crystalline structure and morphology of this compound materials.

X-ray Diffraction (XRD):

XRD analysis is used to identify the crystalline phases present in this compound. The compound can exist in various crystalline forms, and its diffraction pattern is a unique fingerprint. For example, upon heating, aluminum dihydrogen phosphate can transform into other crystalline phases like aluminum metaphosphate (Al(PO₃)₃). jst.go.jpwikipedia.org In some cases, the material may be amorphous to X-rays, exhibiting broad, low-intensity peaks, which indicates a lack of long-range order. rsc.orgresearchgate.net The crystallinity can be influenced by synthesis conditions such as aging time. researchgate.net Green synthesis methods have produced aluminum phosphate nanoplates with a combination of triclinic and monoclinic crystal structures. mdpi.com

Electron Microscopy (SEM, TEM, HRTEM):

Advanced Electron Spectroscopies (EDX, XPS) for Elemental Composition and Oxidation State Determination

Advanced electron spectroscopies such as Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the elemental composition and the oxidation states of the constituent elements in this compound systems.

Energy-Dispersive X-ray Spectroscopy (EDX):

EDX, often coupled with SEM or TEM, provides a qualitative and quantitative analysis of the elemental composition of a sample. jst.go.jpmdpi.com In the analysis of aluminum foams with an aluminum dihydrogen phosphate binder, EDX has shown the presence of aluminum, oxygen, phosphorus, and carbon. jst.go.jp It can also be used to track the incorporation of elements during adsorption processes. For instance, in the study of phosphate adsorption on MIL-53(Al), EDX confirmed the presence of sodium and phosphorus after exposure to a sodium dihydrogen phosphate solution. mdpi.com

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements. rsc.orgrsc.org In the study of aluminum phosphates, XPS has been used to identify different oxygen environments, such as P–O–Al and P–O–P, with binding energies around 532.3 eV and 533.7 eV, respectively. rsc.orgrsc.org The Al 2p peak in aluminum phosphates is typically observed around 75.3 eV. researchgate.net The P 2p binding energy is also a key indicator, with values around 134.8 eV being consistent with metaphosphates. rsc.org The absence of an Al 2p signal at lower annealing temperatures in some preparations suggests a surface dominated by hydrogen polyphosphate. researchgate.net

Typical Binding Energies from XPS Analysis of Aluminum Phosphate Systems

ElementOrbitalBinding Energy (eV)Assigned EnvironmentReference
O1s532.3P–O–Al rsc.orgrsc.org
O1s533.7P–O–P rsc.orgrsc.org
Al2p~75.3AlPO₄ researchgate.net
P2p~134.8Metaphosphate rsc.org

Thermal Analysis (TGA, DSC) in the Context of Structural Transformations

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the structural transformations of this compound upon heating.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and other thermal events. In the context of aluminum dihydrogen phosphate, TGA curves often show an initial weight loss corresponding to the volatilization of adsorbed water. researchgate.net At higher temperatures, further weight loss is attributed to the decomposition of the compound. For instance, the decomposition of aluminum dihydrogen phosphate to aluminum pyrophosphate [Al₄(P₂O₇)₃] is accompanied by the release of water. researchgate.net The thermal stability can be influenced by the material's structure and composition. nih.gov

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic and exothermic transitions, such as phase changes and chemical reactions. For La-Al phosphates, DSC has revealed distinct endothermic peaks at approximately 60, 145, and 233 °C, indicating thermal events occurring before 300 °C. nih.gov These thermal analysis techniques are crucial for understanding the curing process and the high-temperature behavior of phosphate-based materials. nih.gov

Computational and Theoretical Investigations of Dialuminum;hydrogen Phosphate Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Dialuminum;Hydrogen Phosphate (B84403)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to aluminum phosphate materials to understand their fundamental bonding characteristics and electronic properties.

DFT calculations allow for the precise determination of geometric structures, including bond lengths and angles. For instance, in studies of aluminum phosphate polymorphs, DFT has been used to calculate the lengths of P-O bridging bonds (P-OB) and non-bridging bonds (P-ONB). In one form of aluminum metaphosphate, B-Al(PO3)3, the P-OB bond length ranges from 1.570–1.600 Å, while the P-ONB length is between 1.480–1.488 Å nih.gov. Similarly, for the A-Al(PO3)3 phase, these bond lengths are calculated to be 1.583–1.595 Å and 1.471–1.479 Å, respectively nih.gov. These computational results provide a detailed picture of the atomic arrangement within the crystal lattice.

DFT is also employed to analyze the distribution of electrons and the nature of chemical bonds. By calculating the electron density distribution, researchers can visualize how electrons are shared between aluminum, phosphorus, and oxygen atoms, confirming the covalent and ionic nature of the bonding within the phosphate tetrahedra and with the aluminum ions. researchgate.net Studies on the adsorption of metal ions on phosphate surfaces use DFT to determine how charge is transferred between the surface and the adsorbate, revealing the strength and nature of the interaction. For example, DFT calculations have shown that trivalent ions like Al3+ form strong covalent bonds with phosphate surfaces, leading to significant electron transfer. nih.gov

Furthermore, DFT is crucial for investigating the effects of defects and dopants. Calculations of defect formation energies can predict the most stable sites for impurities or vacancies within the crystal structure. For example, in studies of aluminum ions (Al3+) as dopants in potassium dihydrogen phosphate (KDP) crystals, DFT calculations determined that Al3+ ions most favorably substitute for potassium (K) sites, with a relatively low defect formation energy of 3.3 eV, compared to much higher energies for substitution at phosphorus (9.7 eV) or hydrogen (18.2 eV) sites mdpi.com.

Calculated Bond Lengths in Aluminum Phosphate Polymorphs using DFT
PolymorphBond TypeBond Length Range (Å)Source
B-Al(PO3)3P-OB (Bridging)1.570–1.600 nih.gov
B-Al(PO3)3P-ONB (Non-Bridging)1.480–1.488 nih.gov
A-Al(PO3)3P-OB (Bridging)1.583–1.595 nih.gov
A-Al(PO3)3P-ONB (Non-Bridging)1.471–1.479 nih.gov
Aluminum cyclohexaphosphateP-OB (Bridging)1.581–1.598 nih.gov
Aluminum cyclohexaphosphateP-ONB (Non-Bridging)1.475–1.488 nih.gov

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interfacial Interactions of Dialuminum;Hydrogen Phosphate

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the material's dynamic behavior, which is essential for understanding properties like thermal stability, diffusion, and interfacial phenomena.

In the context of aluminum phosphate systems, MD simulations are used to model the behavior of the bulk material and its interactions with other substances. For example, ab initio MD simulations of binary Al2O3–P2O5 glass have shown that oxygen atoms in the [PO4] tetrahedra form weak covalent bonds that spread across the entire phosphate network via bridging oxygens researchgate.net. In contrast, no such interaction is observed between atoms in the aluminum-centered polyhedra ([AlOx]) researchgate.net. These simulations help explain the structural properties of amorphous aluminum phosphate materials.

MD is particularly powerful for studying interfacial interactions, such as those between an aluminum phosphate surface and a surrounding medium (e.g., water or biological molecules). Simulations can reveal how molecules arrange themselves at the surface, the nature of the forces involved, and the dynamics of adsorption and desorption processes. For instance, MD has been used extensively to study the interface between aluminum and other materials like silicon carbide (SiC) aps.orgmdpi.com. These studies calculate properties like cohesive energy to understand the strength of the interface and observe how structural disorder is induced by interfacial bonding aps.org. Similarly, reactive force fields like ReaxFF have been used in MD simulations to study the chemical reactions between aluminum nanoclusters and water, elucidating the dynamics of water dissociation on the metal surface psu.edu.

The insights from MD simulations are critical for applications where interfacial properties are key. For example, in biomaterials or catalysis, understanding how proteins or reactants interact with an aluminum phosphate surface is crucial for designing materials with desired functionalities. Molecular docking, a related simulation technique, has been used to explore the binding interactions between different structures of aluminum phosphate and proteins like lysozyme (B549824) and bovine serum albumin, revealing key residues and binding site interactions. biointerfaceresearch.com

Applications of Molecular Dynamics in Aluminum Phosphate Systems
System StudiedSimulation TypeKey FindingsSource
Al2O3–P2O5 GlassAb Initio MDRevealed weak covalent bonding across the phosphate network via bridging oxygens. researchgate.net
Al/SiC InterfaceClassical MDCalculated atomic configuration and cohesive energy; identified structural disorder from Al-C bonding. aps.org
Aluminum Nanocluster + WaterMD with ReaxFFInvestigated the dynamics of water molecule dissociation on the aluminum surface. psu.edu
Aluminum Phosphate + ProteinsMolecular DockingPredicted binding strength and identified interaction modes with lysozyme and bovine serum albumin. biointerfaceresearch.com

Computational Modeling of Adsorption and Reaction Mechanisms on this compound Surfaces

Understanding how molecules and ions interact with the surfaces of materials is fundamental to catalysis, environmental science, and materials science. Computational modeling, particularly using DFT, provides a molecular-level picture of adsorption processes and reaction pathways on this compound surfaces.

These models are used to identify the most stable adsorption sites for various species on the surface. By placing a molecule at different locations on a model of the aluminum phosphate surface and calculating the adsorption energy for each configuration, researchers can determine the preferred binding locations. For example, DFT studies on the adsorption of metal ions on potassium dihydrogen phosphate (KDP) surfaces have shown that ions like Al3+ and Cr3+ have the strongest interactions with the surface, leading to spontaneous adsorption with highly negative adsorption energies nih.gov.

Computational models can also elucidate the mechanism of adsorption by detailing the nature of the chemical bonds formed between the adsorbate and the surface. In the case of Al3+ adsorbing on a KDP surface, DFT calculations revealed the formation of two metal-oxygen and one metal-hydrogen covalent bonds, which are so strong that they break an existing H-O bond on the surface nih.gov. Similarly, studies of phosphate adsorption on amorphous aluminum hydroxide (B78521) show a transition in the binding mechanism from forming bidentate binuclear surface complexes at low phosphate concentrations to the surface precipitation of an amorphous aluminum phosphate phase at higher loadings mdpi.com.

Furthermore, these computational approaches can map out the entire energy landscape of a chemical reaction occurring on the surface. By calculating the energy of the system as reactants evolve into products, researchers can identify transition states and determine the activation energy of the reaction. This information is vital for understanding catalytic activity and designing more efficient catalysts. The insights gained from modeling adsorption and reactions are critical for applications such as phosphate removal from water, where aluminum-based materials act as effective adsorbents. mdpi.comrsc.orgmdpi.com

Adsorption Properties of Phosphate on Aluminum-Containing Surfaces
Adsorbent MaterialAdsorption FindingComputational Method/Study TypeSource
Potassium Dihydrogen Phosphate (KDP)Al3+ ions adsorb spontaneously with strong covalent bond formation.DFT nih.gov
Amorphous Aluminum HydroxideMechanism transitions from surface complexation to surface precipitation of amorphous AlPO4.Spectroscopy and modeling mdpi.com
Al-Ti Bimetal OxideMaximum adsorption capacity of 68.2 mg-P/g.Experimental/Kinetic Modeling mdpi.com
FAU-X ZeoliteCalculated phosphate adsorption energy of 31.64 kJ/mol.Computational mdpi.com
FAU-Y ZeoliteCalculated phosphate adsorption energy of 161 kJ/mol.Computational mdpi.com

Crystallography and Solid State Structural Elucidation of Dialuminum;hydrogen Phosphate Compounds

Polymorphic Transformations and Phase Transitions in Aluminum Hydrogen Phosphate (B84403) Systems

Aluminum phosphate systems are known for their rich structural chemistry, exhibiting various polymorphic forms and undergoing phase transitions influenced by temperature, pressure, and the chemical environment. These transformations involve rearrangements of the AlO₄ and PO₄ tetrahedra that constitute the crystal lattice. The stability of different polymorphs is a critical factor in their application and synthesis. For instance, aluminum orthophosphate (AlPO₄) is isostructural with silica (B1680970) (SiO₂) and displays analogous polymorphs such as α-quartz (berlinite), tridymite, and cristobalite forms.

The transitions between these forms are often temperature-dependent. The transformation from the low-temperature berlinite (B1174126) form to the tridymite form, and subsequently to the cristobalite form, occurs at elevated temperatures. The precise transition temperatures can be influenced by factors such as crystalline purity, particle size, and atmospheric conditions.

Environmental conditions, particularly oxygen partial pressure, play a significant role in the phase stability and transformation of related aluminum phosphate compounds. For example, the thermal breakdown of aluminum metaphosphate [Al(PO₃)₃] to aluminum orthophosphate [AlPO₄] is a key phase transition. osti.gov Thermodynamic modeling and experimental studies using thermogravimetric analysis (TGA) have shown that the stability of these compounds increases with higher oxygen partial pressure. osti.gov In environments with low oxygen partial pressure, decomposition and phase transitions occur at lower temperatures. osti.gov This indicates that the kinetics and thermodynamics of phase transitions in aluminum phosphate systems are intricately linked to the surrounding atmosphere.

The presence of hydrogen, forming hydrogen phosphate species, adds another layer of complexity. Hydrogen bonding can influence the stability of the crystal lattice and create pathways for transformations that differ from anhydrous AlPO₄. The dehydration of hydrated aluminum phosphates upon heating is a common example of a phase transition, where the loss of water molecules leads to a significant structural rearrangement.

Table 1: Influence of Oxygen Partial Pressure on Aluminum Phosphate Phase Stability

Compound Oxygen Partial Pressure (atm) Predicted Thermal Stability Range (°C) Key Transformation
Aluminum Metaphosphate [Al(PO₃)₃] Air (~0.21) Stable up to ~1400°C Decomposes to AlPO₄
Aluminum Orthophosphate [AlPO₄] 10⁻¹⁰ Stable up to ~1430°C Decomposition

This table is generated based on thermodynamic predictions and TGA data, illustrating the increased thermal stability of aluminum phosphates in environments with higher oxygen partial pressure. osti.gov

Atomic-Level Structural Refinement of Crystalline Dialuminum;Hydrogen Phosphate Using Diffraction Techniques

The precise determination of atomic positions, bond lengths, and bond angles in crystalline this compound is achieved through structural refinement using diffraction data. X-ray diffraction (XRD) and neutron diffraction are the principal techniques employed for this purpose. These methods provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice. nih.gov

The Rietveld method is a powerful technique widely used for refining crystal structures from powder diffraction data. geoscienceworld.org It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. These parameters include lattice parameters (the dimensions and angles of the unit cell), atomic coordinates, site occupancy factors, and atomic displacement parameters (which describe the thermal vibration of atoms). mpg.de

A case study in the structural elucidation of a complex hydrated aluminum phosphate is that of kingite, Al₃(PO₄)₂(F,OH)₂·8(H₂O,OH). geoscienceworld.org Its structure was determined from synchrotron X-ray powder diffraction data. geoscienceworld.org The refinement process yielded precise lattice parameters and confirmed its triclinic crystal system. geoscienceworld.org Such refinements are crucial for establishing the correct stoichiometry and understanding the crystal chemistry of these materials. geoscienceworld.org

For compounds containing hydrogen, such as this compound, neutron diffraction can be particularly insightful. While X-rays are scattered by electrons, making light atoms like hydrogen difficult to locate accurately, neutrons are scattered by atomic nuclei. nih.govmit.edu This allows for the precise determination of hydrogen atom positions and the detailed characterization of hydrogen bonding networks, which are often critical to the structural integrity and properties of these compounds. More advanced methods like Hirshfeld atom refinement (HAR) combine X-ray diffraction data with quantum mechanical calculations to achieve high accuracy in determining structural parameters, including those for hydrogen atoms, without the need for constraints. nih.gov

Table 2: Example Crystallographic Data from Rietveld Refinement of Kingite

Parameter Value
Crystal System Triclinic
Space Group P1̅
a (Å) 9.377(1)
b (Å) 10.113(1)
c (Å) 7.138(1)
α (°) 97.60(1)
β (°) 100.88(1)
γ (°) 96.01(1)
Cell Volume (ų) 653.0(1)

This table presents refined unit cell parameters for the aluminum phosphate mineral kingite, determined from synchrotron X-ray powder diffraction data using the Rietveld method. The low R-factors indicate an excellent fit between the calculated and experimental diffraction patterns. geoscienceworld.org

Investigation of Layered and Open-Framework Structures in Complex Aluminum Hydrogen Phosphates

Beyond simple dense structures, aluminum hydrogen phosphates form a vast and diverse family of materials characterized by layered and open-framework architectures. These materials, often synthesized hydrothermally with organic amines acting as templates or structure-directing agents, are built from the same primary units of Al- and P-centered polyhedra (typically AlO₄/AlO₆ and PO₄) but connected in more complex ways. nih.gov

Open-framework aluminophosphates (AlPOs) are microporous crystalline solids with structures containing pores, channels, or cavities of molecular dimensions. researchgate.net Their structural diversity arises from the varied coordination numbers of aluminum (which can be 4, 5, or 6) and the flexible connectivity of the Al-O-P linkages. researchgate.net These frameworks can be classified by their dimensionality, ranging from one-dimensional (1D) chains or ladders, to two-dimensional (2D) layers, and complex three-dimensional (3D) networks. nih.govacs.org The formation of these structures can be seen as a building-up process, where lower-dimensional structures transform into higher-dimensional ones. nih.gov

Layered aluminum phosphates consist of two-dimensional sheets formed by the strong covalent bonding of AlO₄ and PO₄ tetrahedra. These layers are stacked upon one another and are held together by weaker forces, such as van der Waals interactions or hydrogen bonds. In complex hydrogen phosphates, charge-balancing cations or organic molecules can reside in the interlayer space, propping the layers apart and influencing the material's properties. nih.gov In some structures, metal cations can fill voids within the phosphate layers while larger organic cations serve as bridges between the layers, creating a distinct separation. nih.gov The structure of kingite, for example, features layers composed of strings of corner-sharing AlO₆ octahedra cross-linked by PO₄ tetrahedra, with the layers linked via hydrogen bonding through interlayer water molecules. geoscienceworld.org

The investigation of these complex structures is essential as their unique architectures give rise to important applications in catalysis, ion exchange, and molecular sieving, analogous to zeolites.

Table 3: Dimensionality in Aluminum Phosphate Structures

Dimensionality Structural Description Typical Building Units Example Connectivity
1D Chains or ladders AlO₄, PO₄ tetrahedra Corner-sharing tetrahedra forming linear or ladder-like motifs
2D Layers or sheets AlO₄/AlO₆, PO₄ polyhedra Polyhedra linked to form extended planes

Non-Stoichiometry and Defects in this compound Lattices

Ideal crystals are a theoretical concept that exists only at absolute zero temperature. taylorfrancis.com Real crystalline materials, including this compound, contain various types of imperfections or defects that disrupt the perfect periodic arrangement of atoms. taylorfrancis.com These defects can be intrinsic (stoichiometric) or extrinsic (caused by impurities) and have a significant impact on the material's physical and chemical properties. taylorfrancis.com Non-stoichiometry arises when the ratio of the constituent elements deviates from the ideal chemical formula, often due to the presence of a high concentration of defects. fiveable.me

Point defects are the most common type of defect and are localized to a single atomic site or a few sites. In the context of an aluminum hydrogen phosphate lattice, the primary point defects include:

Vacancies : An atom is missing from its normal lattice site, creating an aluminum vacancy (VAl), a phosphorus vacancy (VP), or an oxygen vacancy (VO).

Interstitials : An extra atom is located in a position that is not a normal lattice site. This could be an aluminum, phosphorus, or oxygen atom.

Substitutional Impurities : A foreign atom replaces a host atom in the lattice. For example, a Si⁴⁺ ion might substitute for an Al³⁺ or P⁵⁺ ion, requiring charge compensation through other defects.

The formation of these defects is often thermodynamically driven at elevated temperatures. For example, a Schottky defect in AlPO₄ would involve the creation of a pair of vacancies, one Al³⁺ and one P⁵⁺, along with eight O²⁻ vacancies to maintain charge neutrality. A Frenkel defect would involve an ion moving from its lattice site to an interstitial position.

These defects can profoundly influence material properties. They can introduce new energy levels within the electronic band gap, affecting optical and electrical properties. fiveable.me For instance, oxygen vacancies can act as electron donors, altering conductivity. Defects also impact ionic transport, as the movement of ions through vacant sites is a primary mechanism for ionic conductivity. taylorfrancis.com Furthermore, the presence of defects like dislocations can affect the mechanical properties of the crystal. fiveable.me Understanding and controlling the defect chemistry is therefore crucial for tailoring the performance of this compound materials in various technological applications.

Table 4: Common Point Defects in an Aluminum Phosphate Lattice

Defect Type Description Example in Al-O-P Lattice
Vacancy A lattice site that is unoccupied. An Al³⁺ or O²⁻ ion is missing from its regular position.
Interstitial An atom occupies a site that is normally empty. An extra Al³⁺ or O²⁻ atom is squeezed into the lattice.

| Substitutional | A host atom is replaced by a foreign atom. | A Si⁴⁺ atom replaces an Al³⁺ atom on a lattice site. |

Mechanistic Studies in Dialuminum;hydrogen Phosphate Mediated Processes

Reaction Pathway Elucidation in Catalytic Transformations Involving Dialuminum;Hydrogen Phosphate (B84403)

Dialuminum;hydrogen phosphate, often part of the broader class of aluminum phosphates, serves as a versatile catalyst in numerous organic transformations. The elucidation of reaction pathways on these catalysts is critical for optimizing reaction conditions and improving product selectivity. The catalytic behavior is intrinsically linked to the material's surface properties and acidity, which can be tailored during synthesis. uco.es

In acid-catalyzed reactions, such as the etherification of glycerol (B35011) with tert-butyl alcohol, the mechanism proceeds through the protonation of the alcohol on an acid site, leading to the formation of a carbocation intermediate. uco.es This reactive species then undergoes nucleophilic attack by glycerol to form mono-, di-, and tri-substituted ethers. The distribution of these products is highly dependent on the catalyst's properties, including the Al/P molar ratio, which influences both textural characteristics and acidity. uco.es Studies on sulfonated organosilica-aluminum phosphates have shown that solids with higher acidity and a predominantly mesoporous character exhibit superior catalytic performance in such reactions. uco.es

Similarly, in the catalytic transfer hydrogenation (CTH) of biomass-derived aldehydes like furfural (B47365), aluminum phosphate-based materials facilitate the conversion to valuable chemicals such as furfuryl alcohol. acs.orgacs.org The reaction pathway involves the transfer of hydrogen from a donor molecule, typically an alcohol like 2-propanol, to the aldehyde. The catalyst's surface facilitates this transfer, where both acidic and basic sites can play a role. acs.org Competing side reactions, including etherification and acetalization, are also catalyzed by these acid/base sites, highlighting the importance of tuning the catalyst's surface chemistry to favor the desired hydrogenation pathway. acs.org The modification of aluminum phosphate with alkali earth metals, for instance, has been shown to alter the balance of acidic and basic sites, thereby enhancing the selectivity towards the desired alcohol product. acs.org

Role of Brønsted and Lewis Acidity in Catalytic Action of this compound Surfaces

The catalytic activity of aluminum phosphate surfaces is fundamentally governed by the presence and relative abundance of Brønsted and Lewis acid sites. Brønsted acids are proton donors (e.g., P-OH groups), while Lewis acids are electron-pair acceptors (e.g., coordinatively unsaturated Al³⁺ sites). nih.govrsc.org The nature, strength, and concentration of these acid sites dictate the catalyst's performance in various chemical reactions.

In many catalytic applications, a synergy between Brønsted and Lewis acidity is observed. For instance, in the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), Lewis acid sites are believed to catalyze the isomerization of glucose to fructose (B13574), while Brønsted acid sites facilitate the subsequent dehydration of fructose to HMF. rsc.org Modifying catalyst surfaces, such as by adding phosphate groups to titanium dioxide, can introduce Brønsted acidity alongside the inherent Lewis acidity of the metal oxide, significantly enhancing HMF yield and selectivity. rsc.org The ratio of Brønsted to Lewis acid sites (B/L ratio) is a critical parameter; an optimal ratio leads to the highest catalytic performance. rsc.orgnih.gov

In the O-methylation of catechol with methanol, aluminum phosphate catalysts with appropriate weak acid and weak base sites have demonstrated high selectivity towards guaiacol (B22219). nih.gov The P-OH groups are considered a primary source of the weak acid centers. The catalyst's crystal structure and the number of acid sites are significantly influenced by the P/Al molar ratio during synthesis. nih.gov

Catalyst SystemKey Findings on AcidityApplication
Phosphated Titanium DioxideAddition of phosphate groups (Brønsted sites) to TiO₂ (Lewis sites) enhanced HMF yield. Optimal B/L ratio is crucial. rsc.orgGlucose to HMF Conversion
Phosphorus-Modified NiMo-Al CatalystPhosphorus addition increased total acidity (especially weak acid) and the B/L ratio. nih.govResidue Hydrodenitrogenation
Aluminum Phosphate (Al-P-O)Possessed suitable weak acid (from P-OH groups) and weak base sites. P/Al ratio influences the number of acid centers. nih.govO-Methylation of Catechol
Aluminum Phosphate (AlPO₄-5)Acid amount and strength, characterized by NH₃-TPD, correlate with catalytic activity and stability. researchgate.netBenzene Alkylation

Investigation of Surface Complexation and Sorption Mechanisms of Phosphate Species on Aluminum (Hydr)oxides (Relevant to Hydrogen Phosphate Interactions)

The interaction of hydrogen phosphate with dialuminum surfaces is fundamentally a process of surface complexation and sorption onto aluminum (hydr)oxides. These interactions are critical in various fields, from soil science, where they control phosphorus bioavailability, to materials science and catalysis. mdpi.comornl.gov The primary mechanism for phosphate retention on these surfaces is the formation of inner-sphere complexes through ligand exchange with surface hydroxyl groups. eeer.orgnih.gov

Spectroscopic studies, particularly using solid-state nuclear magnetic resonance (NMR), have been instrumental in elucidating the specific nature of these surface complexes. nih.gov Under a wide range of environmental conditions (pH, concentration, ionic strength), the dominant sorption mechanism is the formation of bidentate binuclear inner-sphere surface complexes, where a single phosphate ion binds to two adjacent aluminum centers on the surface. mdpi.comnih.govresearchgate.netdiva-portal.org In some cases, particularly on wet surfaces, a minor fraction of monodentate mononuclear complexes (binding to a single aluminum center) may also be present. nih.gov

The sorption process is highly dependent on factors such as pH and phosphate loading. mdpi.comornl.govdiva-portal.org Amorphous aluminum hydroxide (B78521) (AAH) exhibits a very high phosphate sorption capacity, which increases at lower pH values. mdpi.comornl.govresearchgate.netdiva-portal.org As the concentration of phosphate increases, the sorption mechanism can transition from surface complexation to surface precipitation. mdpi.comornl.govresearchgate.netdiva-portal.org This process involves the release of Al³⁺ ions from the hydroxide surface, promoted by the initial phosphate adsorption, followed by the precipitation of an amorphous aluminum phosphate (AlPO₄) phase at the surface or in the bulk solution. mdpi.comornl.govresearchgate.netdiva-portal.org Ternary complexes may act as intermediates in this transition from adsorption to precipitation. mdpi.comornl.govresearchgate.net

The type of aluminum (hydr)oxide mineral also influences the sorption capacity and the spectral characteristics of the adsorbed phosphate. nih.gov For example, similar NMR peaks are observed for phosphate sorbed on gibbsite and bayerite, while significantly different spectra are seen for boehmite, corundum, and γ-alumina. nih.gov

ParameterInfluence on Sorption Mechanism
Phosphate Loading At low loading, bidentate binuclear surface complexation dominates. At high loading, a transition to surface precipitation of amorphous AlPO₄ occurs. mdpi.comornl.govresearchgate.netdiva-portal.org
pH Sorption capacity generally increases as pH decreases from neutral to acidic conditions. mdpi.comornl.govresearchgate.netdiva-portal.org
Reaction Time Longer reaction times can favor the formation of surface precipitates. mdpi.com
Mineral Phase The specific aluminum (hydr)oxide (e.g., gibbsite, boehmite) affects both the sorption capacity and the nature of the surface complex. nih.gov

Kinetic Analysis of Processes Catalyzed or Influenced by this compound

The kinetics of processes involving this compound, particularly sorption and precipitation reactions, are often characterized by multiple steps occurring at different rates. The initial interaction of phosphate with aluminum (hydr)oxide surfaces is typically a rapid adsorption step, followed by a much slower process. acs.org

Kinetic batch experiments for phosphate adsorption onto aluminum (hydr)oxide-coated sand showed that equilibrium was reached within 24 hours. eeer.org The kinetic data for such systems are often well-described by the pseudo-second-order kinetic model. eeer.orgrsc.org This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. rsc.org For heterogeneous surfaces, the Elovich model can also effectively describe the adsorption kinetics. nih.gov

In a more detailed study of the reaction between aqueous phosphate and alumina (B75360), a rapid adsorption step occurring within the first 12-24 hours was followed by a slow, first-order reaction that continued for over 60 days. acs.org This slow step is thought to involve the nucleation and growth of a hexagonal aluminum phosphate phase. acs.org The rate constant for this slow precipitation process is significantly influenced by temperature. acs.org

A comprehensive kinetic model for the precipitation reaction between aqueous aluminum and orthophosphate ions, free from other solid phases, has also been developed. tandfonline.comnih.govtandfonline.com This model includes multiple reversible hydrolysis reactions of soluble aluminum and phosphate species, along with the irreversible precipitation reaction to form AlPO₄(s). By fitting the model to experimental data from a batch reactor, a very high rate constant for the precipitation reaction itself was determined, indicating a rapid consumption of free ions once nucleation begins. tandfonline.comnih.gov

The analysis of foaming kinetics in polyurethane systems modified with phosphorus-containing flame retardants (such as reactive polyols) also provides insight. The presence of phosphorus can interact with catalysts and affect characteristic reaction times, demonstrating the influence of such compounds on the kinetics of complex reaction systems. mdpi.com

Kinetic ModelDescriptionApplicability to Al-P Systems
Pseudo-Second-Order Assumes chemisorption is the rate-limiting step. The rate is proportional to the square of the number of unoccupied sites.Frequently used to describe phosphate adsorption on aluminum (hydr)oxides and modified clays. eeer.orgrsc.org
First-Order The rate is directly proportional to the concentration of one of the reactants.Describes the slow secondary process of phosphate removal, likely involving nucleation and growth of an AlPO₄ phase. acs.org
Elovich Model Describes chemisorption on heterogeneous surfaces where the activation energy increases with surface coverage.Applied to phosphate adsorption on manganese oxide-doped aluminum oxide. nih.gov
Multi-Species Reaction Model A detailed model accounting for hydrolysis and precipitation equilibria and kinetics.Used to determine the intrinsic rate constant for the precipitation of AlPO₄ from aqueous aluminum and phosphate ions. tandfonline.comnih.gov

Catalytic Applications of Dialuminum;hydrogen Phosphate in Advanced Chemical Transformations

Heterogeneous Catalysis by Dialuminum;Hydrogen Phosphate (B84403) in Organic Synthesis

Aluminum phosphates serve as effective solid acid catalysts for a variety of organic reactions, offering advantages such as ease of separation, reusability, and reduced environmental impact compared to homogeneous catalysts. Their activity is often attributed to the presence of both Brønsted and Lewis acid sites on their surface.

One notable application is the use of aluminum tris(dihydrogen phosphate) [Al(H₂PO₄)₃] as an efficient, heterogeneous catalyst for the environmentally friendly, three-component synthesis of N,N'-alkylidene biscarbamates. This reaction proceeds with high conversion and yields, showcasing the catalyst's effectiveness under mild conditions. nih.gov

In other research, aluminum phosphate (AlPO₄) prepared from AlCl₃ and H₃PO₄ has been used to catalyze the condensation of 1,3-ketoesters with primary amines to produce β-enamino esters. rsc.org This solvent-free approach, often assisted by microwave irradiation, allows for rapid reaction times (as short as 7 minutes) and results in high yields and selectivity for the desired products. rsc.org The catalyst's efficiency is linked to its solid acidic nature, facilitating the key condensation step.

Furthermore, amorphous aluminophosphate (Al-P-O) materials have demonstrated high activity and selectivity in the vapor-phase O-methylation of catechol to produce guaiacol (B22219), an important chemical intermediate. researchgate.net The catalytic performance is highly dependent on the P/Al molar ratio, which influences the material's crystal structure and acid-base properties. Studies have shown that catalysts with specific P/Al ratios exhibit superior performance due to an optimal balance of weak acid-base sites. researchgate.net

The versatility of aluminum phosphates extends to biomass valorization. Metal-loaded aluminum phosphates have been developed for the catalytic transfer hydrogenation (CTH) of biomass-derived aldehydes, such as furfural (B47365), into valuable alcohols like furfuryl alcohol. mdpi.com The introduction of alkali earth metals, such as calcium, onto the aluminum phosphate support modifies the surface acidity and basicity, significantly improving the yield of the desired alcohol by facilitating hydrogenation over side reactions. mdpi.com

Catalytic Performance of Aluminum Phosphates in Organic Synthesis
CatalystReaction TypeSubstratesKey FindingsReference
Aluminum tris(dihydrogen phosphate) [Al(H₂PO₄)₃]Three-component reactionAromatic aldehyde, Benzyl/methyl carbamate, Phenyl acetylene/1-HexyneGood to excellent yields of N,N'-alkylidene biscarbamates. nih.gov
Aluminum Phosphate (AlPO₄)Condensation1,3-ketoesters, Primary aminesHigh yield and selectivity for β-enamino esters under solvent-free, microwave conditions. rsc.org
Amorphous Aluminophosphate (Al-P-O)O-methylationCatechol, MethanolHigh conversion of catechol (88.4%) and selectivity for guaiacol (84.1%) with optimized P/Al ratio. researchgate.net
3 wt% Ca-loaded Aluminum Phosphate (Ca/APO1.5)Catalytic Transfer HydrogenationFurfuralImproved furfuryl alcohol yield from 54% to 90%; stable and reusable for at least four cycles. mdpi.com

Electrocatalytic Applications of Transition Metal Aluminum Phosphates for Energy Conversion Reactions (e.g., OER, HER)

The efficient production of hydrogen through water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is critically dependent on the development of active and stable electrocatalysts. While transition metal phosphides (TMPs) have been widely studied for this purpose, recent research has highlighted the significant role of aluminum and phosphate groups in enhancing electrocatalytic performance.

The incorporation of aluminum into transition metal-based catalysts has been shown to dramatically improve OER activity. For instance, a nickel-iron-aluminum (Ni-Fe-Al) catalyst demonstrated a 50% improvement in performance for alkaline water electrolysis compared to the conventional nickel-iron catalyst. sciencedaily.com In this system, aluminum efficiently modifies the electronic structure of the primary catalyst without corroding, thereby accelerating the oxygen production reaction. sciencedaily.com This approach allows for high current density at low voltage, indicating its potential for large-scale hydrogen production. sciencedaily.com

Similarly, doping transition metal phosphides or phosphates with other elements is a key strategy to tune their catalytic activity. Density-functional theory (DFT) studies on transition-metal-doped iron-cobalt phosphate (Fe₃Co(PO₄)₄) surfaces have been conducted to model their effectiveness for OER. rsc.org These theoretical models help in understanding the electronic and structural factors that govern catalytic viability and in screening potential dopants (like Mn, Os, Ru, Rh, and Ir) to optimize performance. rsc.org Research on aluminum-doped cobalt phosphide (B1233454) has also shown enhanced OER catalysis, attributed to an in situ increase in surface area during the reaction.

While much of the research focuses on transition metal phosphides, transition metal phosphates have also been investigated as efficient HER electrocatalysts. ucl.ac.uk Phosphorus-modified cobalt molybdate (B1676688) (P-doped CoMoO₄), for example, has been explored for HER, where the partial replacement of molybdate with phosphate groups is thought to create active sites for hydrogen evolution. ucl.ac.uk These findings underscore the importance of the phosphate moiety in designing effective catalysts for energy conversion reactions.

Performance of Aluminum and Phosphate-Containing Electrocatalysts
Catalyst SystemReactionKey Performance Metric/FindingReference
Nickel-Iron-Aluminum (Ni-Fe-Al)OER~50% performance improvement over standard Ni-Fe catalysts in alkaline water electrolysis. sciencedaily.com
Transition-Metal-Doped Fe₃Co(PO₄)₄OERDFT models used to assess thermodynamic viability and screen for effective dopants (Mn, Os, Ru, etc.). rsc.org
Co-phosphate (CoPO)OERAchieved 10 mA cm⁻² at an overpotential of 350 mV in 1.0 M KOH with a Tafel slope of 60.7 mV dec⁻¹. elsevierpure.com
P-doped Cobalt Molybdate (CoMoO₄)HERPhosphate substitution for molybdate is proposed to create active sites for hydrogen evolution. ucl.ac.uk

Dialuminum;Hydrogen Phosphate as Catalyst Supports and Their Interactions with Active Phases

Beyond their intrinsic catalytic activity, aluminum phosphates are highly valued as catalyst supports and binders due to their mechanical strength, thermal stability, and ability to interact with active metal phases. These interactions can significantly influence the dispersion, stability, and selectivity of the supported catalyst.

Aluminum phosphate has been successfully used as a binder in the shaping of catalyst supports, leading to materials with superior mechanical resistance. researchgate.net When used to bind alumina (B75360) granules, the phosphoric acid reacts in situ with the alumina surface, creating a highly cohesive and robust structure. researchgate.net This strong interaction between the aluminum phosphate binder and the support material prevents breakage at the granule-binder interface, a common failure point in conventionally bound catalysts. researchgate.net

In a more advanced application, modified aluminum phosphate (APO-5) has been employed as a zeotype support for ruthenium (Ru) nanoparticles in the selective hydrogenation of biomass-derived compounds. dtu.dk The surface of the APO-5 was molecularly modified to create a supported ionic liquid phase (SILP), which proved beneficial for stabilizing the highly dispersed Ru nanoparticles (mean size of 1.4 nm). dtu.dk This novel support material, Ru@SILP(APO-5), not only stabilized the metal nanoparticles but also influenced the reaction's selectivity. The APO-5 support was found to facilitate the activation of olefinic bonds while deactivating carbonyl bonds, enabling a temperature-controlled selectivity switch in the hydrogenation process. dtu.dk This demonstrates how the aluminum phosphate support actively participates in and directs the catalytic pathway.

Properties of Aluminum Phosphate-Based Catalyst Supports
Support/Binder SystemActive PhaseApplicationKey Interaction/PropertyReference
Aluminum Phosphate BinderN/A (Binder for Alumina)Catalyst Support ShapingHigh cohesive capacity; in situ reaction with support granules leads to superior mechanical strength. researchgate.net
Modified Aluminum Phosphate (APO-5) with SILPRuthenium (Ru) NanoparticlesSelective HydrogenationStabilizes small Ru NPs (1.4 nm); support facilitates olefinic bond activation, enabling selectivity control. dtu.dk
Organosilica-Aluminum PhosphatesSulfonic Acid GroupsGlycerol (B35011) EtherificationHigh pore volume allows good molecular diffusion; combined effect of acidity and texture determines performance. uco.es

Photocatalytic Mechanisms and Performance of Aluminum Phosphate Composites (When Hydrogen is Involved in the Mechanism)

While research on aluminum phosphate itself as a direct photocatalyst is limited, aluminum-based composites play a significant role in chemical transformations that generate hydrogen, particularly through hydrolysis. The mechanism in these cases involves the chemical reaction of aluminum with water, which is facilitated by catalytic additives, rather than a purely photocatalytic process.

Activated aluminum composites have been developed for the rapid generation of green hydrogen from water at ambient temperatures. repec.org Pure aluminum's reaction with water is typically hindered by a passivating surface layer of aluminum oxide. To overcome this, aluminum is mechanically alloyed with additives such as bismuth, graphite (B72142) fluoride, and sodium chloride to create an activated composite. repec.org The ball milling process disrupts the oxide layer, while the additives create a synergistic catalytic effect that dramatically accelerates the hydrolysis reaction, leading to high rates of hydrogen production. repec.org

Similarly, composites of gallium and aluminum have been shown to react rapidly with water to produce hydrogen. researchgate.net The addition of gallium alters the surface properties of the aluminum at a microscopic level, enhancing its reactivity and enabling the splitting of water. researchgate.net

In the context of true photocatalysis, transition metal phosphides are often integrated into composite systems to enhance hydrogen evolution. For example, heterostructures like FeP/CdS and CoP/g-C₃N₄ have been designed for photocatalytic hydrogen production. mdpi.com In these systems, the phosphide acts as a co-catalyst, providing active sites for proton reduction and facilitating the separation of photo-generated electron-hole pairs, which is crucial for efficient photocatalysis. mdpi.com While not aluminum phosphate composites, these materials highlight the critical role of the phosphide component in photocatalytic mechanisms involving hydrogen.

Hydrogen Generation from Aluminum-Containing Composites
Composite MaterialMechanismReaction ConditionsPeak H₂ Production RateReference
Al-Bi-NaCl-GFCatalytic Hydrolysis40 °C in water9480 mL g⁻¹ min⁻¹ repec.org
Al-Bi-NaCl-GFCatalytic Hydrolysis0 °C in ice-water mixture2700 mL g⁻¹ min⁻¹ repec.org
FeP/CdS HeterostructurePhotocatalysisVisible light37.92 mmol g⁻¹ h⁻¹ mdpi.com
NiCoP NanosheetsPhotocatalysisVisible light238.2 mmol g⁻¹ h⁻¹ mdpi.com

Dialuminum;hydrogen Phosphate in Advanced Functional Materials Science

Integration of Dialuminum;Hydrogen Phosphate (B84403) in Energy Storage Systems (Supercapacitors, Batteries)

The direct application of dialuminum;hydrogen phosphate as a primary active electrode material in commercial supercapacitors and batteries is an area of nascent exploration. However, its integration into these systems, primarily in the form of aluminum phosphate (AlPO₄) coatings and composite materials, has been shown to significantly enhance the performance and durability of existing battery technologies, particularly high-voltage lithium-ion batteries.

Research has demonstrated that a critical failure mechanism in cathodes like Lithium Cobalt Oxide (LCO) and high-nickel materials (NCM811) is their structural degradation and undesirable side reactions with the electrolyte at high operational voltages. researchgate.netresearchgate.net Aluminum phosphate serves as a highly effective surface coating that physically isolates the active cathode material from the electrolyte. This protective barrier mitigates the erosion of the cathode by species like hydrofluoric acid (HF), which can form in LiPF₆-based electrolytes, and suppresses the irreversible phase transitions that lead to capacity fade. researchgate.netresearchgate.net

A hybrid coating of Li₃PO₄-AlPO₄-Al(PO₃)₃, formed by reacting aluminum metaphosphate with residual lithium on the cathode surface, combines the benefits of an ionic conductor (Li₃PO₄) with a thermally stable compound (AlPO₄). researchgate.net This multifunctional layer not only protects the cathode but also facilitates lithium-ion transport, leading to marked improvements in cycling stability and capacity retention, as detailed in the table below. researchgate.net

Another method of integration involves the in-situ formation of aluminum-containing phosphate composites. During the electrochemical deposition of lithium iron phosphate onto an aluminum foil current collector, a polyanion composite, Li₉Al₃P₈O₂₉, can be formed through the reaction of the aluminum foil with the phosphate electrolyte. elsevier.esresearchgate.netelsevier.es This process creates a composite material intimately bonded to the current collector. elsevier.esresearchgate.net

Table 1: Performance Enhancement of Cathode Materials with Aluminum Phosphate Integration
Cathode MaterialIntegration MethodKey FindingReference
LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811)Hybrid Li₃PO₄-AlPO₄-Al(PO₃)₃ coatingCapacity retention increased from 73.93% (uncoated) to 85.4% after 50 cycles at 0.1C. researchgate.net
LiCoO₂ (LCO)Lithium-aluminum-phosphate composite coatingEnables stable cycling at a high cut-off voltage of 4.6 V by preventing direct contact between the cathode and electrolyte. researchgate.net
LiFePO₄ on Al foilIn-situ formation of Li₉Al₃P₈O₂₉ compositeAchieved an initial discharge capacity of 95 mAh/g at a 0.1C rate. elsevier.esresearchgate.netelsevier.es
LiFePO₄-Li₉Al₃P₈O₂₉ compositeCobalt doping of the compositeInitial discharge capacity increased from 95 mAh/g to 130 mAh/g at 0.1C. elsevier.esresearchgate.netelsevier.es

While metal phosphates are generally considered a promising class of electrode materials for supercapacitors, specific research focusing on this compound remains limited. rsc.orgresearchgate.net The potential for versatile metal phosphates in energy storage suggests a possible future role for engineered aluminophosphates in these applications. nih.gov

Hybrid Organic-Inorganic Materials Incorporating this compound Motifs

The synthesis of hybrid organic-inorganic materials allows for the combination of properties from both components, such as the processability and flexibility of polymers with the thermal stability and structural integrity of inorganic frameworks. nih.gov Polymeric aluminum organophosphates are a significant class of these materials, where organic groups are covalently bonded to an aluminum phosphate backbone. nih.gov

These hybrids can be synthesized through various routes. One method involves the reaction of aluminum oxide hydroxide (B78521) (boehmite) with alkyl or aryl phosphoric acids to create aluminum-organophosphorus hybrids. nih.gov Another approach is the hydrothermal synthesis of flower-like porous aluminum phenylphosphonate (B1237145) microspheres using phenylphosphinic acid and aluminum nitrate (B79036) as precursors. nih.gov Such structures can serve as templates or be converted into mesoporous aluminum phosphates. nih.gov

These hybrid materials exhibit enhanced properties. For instance, incorporating organosilicon resins with an aluminum phosphate solution produces composites with excellent heat resistance, showing a weight loss of only 2.65% after sintering at 1000°C. researchgate.net The mechanical properties are also significantly improved, with flexural strength increasing from 45 MPa to 116 MPa with the addition of 5 wt% methyltriethoxysilane (MTEOS). researchgate.net The primary application for many of these hybrids has been in the development of advanced, non-halogenated flame retardants for polymer composites. nih.govresearchgate.netarpnjournals.org

Table 2: Examples of Hybrid Organic-Inorganic Materials with Aluminum Phosphate
Inorganic ComponentOrganic Component / PrecursorSynthesis MethodKey Properties / ApplicationReference
Aluminum PhosphateOrganosilicon Resin (MTEOS)Hydrolysis of MTEOS in AP solutionExcellent heat resistance; increased flexural strength (up to 116 MPa). researchgate.net
Boehmite (γ-AlO(OH))Diphenyl phosphate, Diethyl phosphateReaction of boehmite with phosphoric acidsHigh thermal stability (decomposition peak up to 408°C); used as flame retardant in epoxy resins. nih.gov
Aluminum NitratePhenylphosphinic acidHydrothermal synthesisForms hierarchical phenylphosphonate microspheres; potential for catalysis and energy storage. nih.gov
Aluminum Hypophosphite (AHP)Poly(cyclotriphosphazene-co-4,4'-sulfonyldiphenol) (PZS)Surface polymerization / encapsulationHigh thermal stability; improves flame retardancy of TPU (UL-94 V-0 rating). researchgate.netfx361.com

Structural Engineering of Porous this compound Frameworks for Advanced Applications

Aluminum phosphates (AlPO₄) are isoelectronic with silica (B1680970) (SiO₂) and can form a wide variety of framework structures, including microporous and mesoporous materials analogous to zeolites. researchgate.netresearchgate.net The ability to engineer the pore size, surface area, and chemical properties of these frameworks makes them highly valuable for applications in catalysis, adsorption, and separations. patsnap.com

Amorphous aluminum phosphate gels can be synthesized to have high surface areas, typically ranging from 250-350 m²/g, with correspondingly large pore volumes of 0.4-1.8 cc/g. patsnap.com The synthesis conditions are crucial for tailoring these properties. patsnap.com For instance, phosphorus-modified alumina (B75360) prepared via coprecipitation can achieve a specific surface area of 496.2 m²·g⁻¹ with a large pore size of 21.9 nm. mdpi.com

A sophisticated approach to creating highly ordered porous structures is through the synthesis of Metal-Organic Frameworks (MOFs). Aluminum-based MOFs, such as MIL-53(Al), are constructed from aluminum ions coordinated to organic linkers like terephthalic acid. mdpi.comsqu.edu.om These materials exhibit exceptionally high surface areas and tunable pore sizes, making them effective adsorbents for removing contaminants like phosphate from water. mdpi.comresearchgate.net Furthermore, aluminum phosphonate (B1237965) frameworks with precisely engineered pore sizes, such as 1.24 nm, have been synthesized. researchgate.net The creation of these porous materials often involves structure-directing agents or templates, which are later removed to reveal the porous network. researchgate.net

Table 3: Properties of Porous Aluminum Phosphate Frameworks
Material TypeSynthesis Method / Key FeatureSpecific Surface Area (m²/g)Pore Volume / SizeReference
Amorphous Aluminum Phosphate GelsControlled precipitation250 - 3500.4 - 1.8 cc/g patsnap.com
Phosphorus-Modified Alumina (AP7)Coprecipitation (P/Al molar ratio of 0.07)496.221.9 nm pore size mdpi.com
Carbon-Covered Phosphorus-Modified Alumina (CAP7-27)Impregnation with glucose and carbonization435.321.2 nm pore size mdpi.com
Aluminum Phosphonate FrameworkNot specifiedNot specified1.24 nm pore size researchgate.net
Aluminum-based MOFs (e.g., MIL-53)Solvothermal / HydrothermalHigh (e.g., >1000)Tunable micropores mdpi.comsqu.edu.omresearchgate.net

Future Research Directions and Emerging Paradigms in Dialuminum;hydrogen Phosphate Chemistry

Development of Novel Synthetic Strategies for Tailored Dialuminum;Hydrogen Phosphate (B84403) Materials

The synthesis of aluminum hydrogen phosphates has traditionally relied on methods like the neutralization of phosphoric acid with an aluminum source such as aluminum hydroxide (B78521). However, future research is intensely focused on developing novel synthetic strategies that offer precise control over the material's physicochemical properties. The goal is to create tailored materials with specific porosity, surface acidity, crystal structure, and morphology for targeted applications.

Emerging strategies include:

Nanostructuring: There is a growing interest in nano-aluminum phosphate materials for applications such as vaccine adjuvants. nih.gov Future synthetic work will likely focus on methods to control particle size and distribution in the nanoscale, potentially through microemulsion or sol-gel techniques, to optimize properties like antigen interaction and immune response stimulation. nih.gov

Hybrid Organic-Inorganic Materials: The synthesis of polymeric aluminum organophosphates represents a significant area of future development. mdpi.com By reacting aluminum sources like boehmite with organophosphoric acids, new hybrid materials with enhanced thermal and mechanical properties can be created. mdpi.com These methods allow for the incorporation of organic functionalities directly into the phosphate structure, opening avenues for advanced composites and flame-retardant materials.

Templated and Mesoporous Structures: Inspired by the success of aluminophosphate (AlPO) molecular sieves, researchers are exploring templating methods to create mesoporous aluminum hydrogen phosphate structures. These materials would offer high surface areas and controlled pore architectures, making them highly attractive for catalysis and separation applications.

Synthetic StrategyPrecursorsKey Controllable ParametersPotential Applications
Neutralization Phosphoric acid, Aluminum hydroxide pH, Temperature, Reactant ratioBinders, Refractories, Coatings researchgate.net
Nanostructuring Aluminum salts (e.g., AlCl₃), Trisodium phosphate nih.govSurfactant concentration, Solvent system, Aging timeVaccine Adjuvants, Drug Delivery nih.gov
Hybridization Boehmite, Alkyl/Aryl phosphoric acids mdpi.comOrganic functional group, Reaction conditionsFlame Retardants, Polymer Composites mdpi.com

Advanced In-Situ Characterization Techniques for Understanding Dynamic Processes in Dialuminum;Hydrogen Phosphate Systems

A fundamental understanding of how aluminum hydrogen phosphate materials form and function under real-world conditions is crucial for their rational design. While traditional characterization provides a static picture, the future lies in advanced in-situ and operando techniques that can monitor dynamic processes in real-time. acs.org These methods provide critical insights into reaction mechanisms, phase transformations, and catalyst behavior during operation.

Key techniques and their future applications include:

In-Situ Spectroscopy (Raman, IR): Vibrational spectroscopies are powerful for probing the bonding environment of phosphate and aluminate species. nih.gov Future research will involve applying these techniques under reaction conditions (e.g., high temperature, reactive gas flow) to observe the formation and breaking of P-O-Al and P-O-P bonds, which are critical to the material's binding and catalytic properties. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR): Techniques like ³¹P and ¹³C NMR are already used to characterize modified aluminum phosphates. dtu.dk The development of in-situ NMR cells will allow researchers to track the chemisorption of molecules on catalyst surfaces and understand the dynamic changes in the local chemical environment during catalytic reactions.

X-ray Absorption Spectroscopy (XAS): XAS is valuable for determining the electronic structure and local coordination environment of aluminum atoms. Applying this technique in-situ can reveal changes in oxidation state and coordination during redox-dependent catalytic cycles. dtu.dk

These advanced characterization methods will bridge the gap between the synthesized material structure and its functional performance, enabling a more precise and predictive approach to materials development.

High-Throughput Computational Screening and Design of this compound Materials with Targeted Functionalities

The paradigm of materials discovery is being revolutionized by high-throughput computational screening, which uses computational power to evaluate vast libraries of potential materials for specific properties before they are ever synthesized in a lab. rsc.orgresearchgate.net This in silico approach accelerates the design of novel materials by identifying the most promising candidates for experimental investigation. researchgate.netnih.gov

For this compound and related materials, this approach can be used to:

Predict Novel Crystal Structures: By systematically exploring different arrangements of aluminum, phosphorus, oxygen, and hydrogen atoms, computational algorithms can predict new, stable crystal structures with potentially unique properties.

Screen for Catalytic Activity: Density Functional Theory (DFT) calculations can be used to screen hundreds or thousands of candidate aluminum hydrogen phosphate compositions and surface structures for their potential as catalysts. nih.gov Descriptors such as adsorption energies of reactants and activation barriers for key reaction steps can be calculated to predict catalytic performance.

Design for Specific Properties: Whether the target is improved thermal stability for refractory binders or specific electronic properties for sensor applications, computational screening can identify the structural motifs and compositions most likely to yield the desired functionality.

Computational StepMethodologyObjectiveExample Output
1. Generate Candidates Combinatorial structure generationCreate a large virtual library of hypothetical aluminum hydrogen phosphate structures.Thousands of unique crystal structures.
2. Property Prediction Density Functional Theory (DFT)Calculate key properties (e.g., formation energy, bandgap, adsorption energy) for each candidate. nih.govA database of structures and their predicted properties.
3. Screening & Selection Data mining and analysisIdentify materials that meet predefined performance criteria (e.g., high stability and optimal reactant binding).A short list of promising materials for experimental synthesis.

Exploration of New Catalytic Pathways and Reaction Systems Utilizing this compound

Aluminum phosphates are known for their surface acidity and basicity, which makes them effective catalysts for various chemical transformations. acs.org Future research will focus on expanding their catalytic applications into new and sustainable chemical processes.

Key areas of exploration include:

Biomass Conversion: There is significant potential in using aluminum hydrogen phosphates for the catalytic valorization of biomass. Research has already shown their effectiveness in the catalytic transfer hydrogenation (CTH) of furfural (B47365) to furfuryl alcohol, a key platform chemical. acs.org By modifying the material with alkali earth metals, the acidity and basicity can be tuned to significantly improve product yield and selectivity. acs.org Future work will explore their use in other biomass conversion reactions, such as dehydration, isomerization, and condensation.

Selective Hydrogenation: Modified aluminum phosphates supporting metal nanoparticles are promising for selective hydrogenation reactions. dtu.dk For instance, Ru nanoparticles on a modified aluminum phosphate support have demonstrated a temperature-controlled selectivity switch between hydrogenating different functional groups (olefinic, carbonyl, or furan (B31954) ring). dtu.dk This opens up possibilities for designing highly selective catalysts for fine chemical synthesis.

Environmental Catalysis: The tunable surface properties of aluminum hydrogen phosphates make them candidates for environmental applications, such as the catalytic reduction of NOx or the oxidation of volatile organic compounds (VOCs).

Catalytic SystemReactionKey FindingsFuture Outlook
Ca-loaded Aluminum Phosphate Catalytic Transfer Hydrogenation of FurfuralIntroduction of Ca tuned acidity/basicity, improving furfuryl alcohol yield from 54% to 90%. acs.orgApplication to a wider range of biomass-derived aldehydes and ketones.
Ru NPs on Modified APO-5 Selective Hydrogenation of Furfural AcetoneAchieved a temperature-controlled switch between olefinic, carbonyl, or furan ring hydrogenation. dtu.dkDesign of catalysts with multi-functional selectivity for complex molecule synthesis.

Fundamental Understanding of Structure-Property Relationships in Complex Aluminum Hydrogen Phosphate Materials

A deep, fundamental understanding of the relationship between the atomic-scale structure of aluminum hydrogen phosphates and their macroscopic properties is essential for designing next-generation materials. Future research will increasingly focus on elucidating these complex relationships.

Key research questions include:

Role of Polymorphism: Aluminum phosphates can exist in different polymorphic forms, which can significantly impact their properties. nih.gov For example, different polymorphs of Al(PO₃)₃ are built from distinct structural units (e.g., 4-membered vs. 6-membered phosphate rings), which affects their vibrational characteristics and likely their thermal and chemical stability. nih.gov Understanding the synthesis conditions that favor one polymorph over another is a key goal.

Nature of the P-O-Al Bond: The network of P-O-Al and P-O-P bonds is crucial for the formation of a property-determining phosphate bond in applications like binders and ceramics. researchgate.net Detailed studies combining experimental characterization (e.g., vibrational spectroscopy) and theoretical calculations will provide deeper insights into the nature of this bonding and how it influences mechanical strength, thermal resistance, and chemical stability. researchgate.netnih.gov

Influence of P/Al Ratio: The molar ratio of phosphorus to aluminum is a critical parameter that influences the final structure and properties. nih.gov For example, solutions with different P/Al ratios form different condensed phosphate species upon heating, affecting their suitability as binders. researchgate.net Systematically mapping the phase space of P/Al ratios against resulting structures and properties will be a key area of future fundamental research.

Structural FeatureDescriptionImpact on PropertiesReference
Polymorphism in Al(PO₃)₃ Different arrangements of phosphate chains and rings (e.g., A-Al(PO₃)₃ vs. B-Al(PO₃)₃).Affects vibrational spectra, density, and thermal stability. nih.gov
Phosphate Connectivity (Qⁿ units) Describes the number of bridging oxygen atoms for a given PO₄ tetrahedron (e.g., Q⁰ in AlPO₄, Q² in Al(PO₃)₃).Determines whether the structure is made of isolated tetrahedra, chains, or rings, influencing chemical reactivity and binding properties. nih.gov
P-O-Al Linkages The covalent bonds forming the backbone of the aluminophosphate network.The degree of cross-linking via these bonds is crucial for the development of mechanical strength in binders and ceramics. researchgate.net

Q & A

Basic: What are the established synthetic routes for dialuminum hydrogen phosphate, and how do reaction conditions influence its structural properties?

Methodological Answer:
Dialuminum hydrogen phosphate is typically synthesized via precipitation methods. Key parameters include pH, temperature, and the molar ratio of aluminum to phosphate precursors. For example, aluminum hydroxyphosphates are precipitated by adjusting pH during the reaction of aluminum salts with phosphate sources. The P/Al molar ratio (0.3–1.2) and inclusion of sulfate ions can modulate crystallinity and hydroxyl content . Post-synthesis aging or calcination may further refine phase purity. Structural characterization using XRD and IR spectroscopy is critical to confirm the substitution of hydroxyl groups by phosphate .

Basic: What analytical techniques are recommended for characterizing dialuminum hydrogen phosphate’s crystallinity and surface properties?

Methodological Answer:

  • X-ray Diffraction (XRD): Identifies crystalline phases and detects amorphous regions. Compare patterns with reference standards (e.g., JCPDS) for phase validation.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Detects structural hydroxyl groups (e.g., IR band at ~3164 cm⁻¹) and phosphate bonding modes .
  • Zeta Potential Analysis: Measures surface charge to assess colloidal stability, particularly in aqueous applications like coagulation .

Advanced: How can density functional theory (DFT) models improve the understanding of dialuminum hydrogen phosphate’s thermochemical properties?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict bond energies, lattice parameters, and thermodynamic stability. For instance, gradient-corrected functionals accurately model atomization energies (average error <2.4 kcal/mol) and ionization potentials, aiding in optimizing synthesis pathways . Computational workflows should validate results against experimental XRD and calorimetry data.

Advanced: What methodologies optimize dialuminum hydrogen phosphate’s efficacy in coagulation processes for water treatment?

Methodological Answer:

  • Zeta Potential Isoelectric Point (IEP) Analysis: Determine the coagulant dose required for charge neutralization. For example, dialuminum chloride pentahydroxide (PACl) achieves optimal DOC reduction at IEP values near 0 mV .
  • Performance Metrics: Evaluate turbidity reduction, residual aluminum levels, and organic matter removal (via TOC/DOC analysis). Compare with alternative coagulants (e.g., polyaluminum chloride) under identical pH and ionic strength conditions .

Advanced: How can structural hydroxyl groups in aluminum hydroxyphosphates be quantified experimentally?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures weight loss due to hydroxyl decomposition at elevated temperatures (e.g., 200°C).
  • FTIR Spectroscopy: Quantify hydroxyl bands (e.g., 3164 cm⁻¹) using deconvolution software. Calibrate against standards with known hydroxyl content .

Basic: What statistical methods are used to ensure accuracy in phosphate quantification for dialuminum hydrogen phosphate systems?

Methodological Answer:

  • Regression Analysis: Construct a calibration curve using standard phosphate solutions (e.g., 0.1–10 mg/L PO₄³⁻). Measure absorbance at λmax (e.g., 880 nm for molybdenum-blue method).
  • Confidence Intervals: Calculate 95% CI for replicate measurements. Report results as mean ± SD (e.g., 5.2 ± 0.3 mg/L P) .
  • Validation: Cross-check with ion chromatography or ICP-OES to resolve discrepancies .

Advanced: How can researchers resolve contradictions in phosphate analysis data from environmental or synthetic samples?

Methodological Answer:

  • Error Source Identification: Check for matrix interference (e.g., organic matter in water) or reagent instability (e.g., molybdate degradation).
  • Method Comparison: Use orthogonal techniques (e.g., colorimetry vs. ICP-MS) to isolate systematic errors .
  • Standard Additions: Spike samples with known phosphate concentrations to assess recovery rates (target: 90–110%) .

Advanced: What experimental frameworks evaluate dialuminum hydrogen phosphate’s performance relative to other aluminum-based coagulants?

Methodological Answer:

  • Bench-Scale Jar Tests: Compare PACl, Alum, and dialuminum hydrogen phosphate under controlled pH (6–8), mixing speeds (30–150 rpm), and settling times.
  • Efficiency Parameters: Measure zeta potential, residual Al³⁺ (via atomic absorption), and DOC reduction. Dialuminum hydrogen phosphate may outperform others in high-organic-content water due to enhanced charge neutralization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.